![molecular formula C15H16BrN3O2 B8534394 (S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8534394.png)
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is a synthetic organic compound with the molecular formula C14H14BrN3O2 and a molecular weight of 336.184 g/mol This compound is characterized by its imidazoquinoline core structure, which is substituted with a bromine atom at the 8th position, a methoxypropyl group at the 1st position, and a methyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves the following steps:
Formation of the Imidazoquinoline Core: The imidazoquinoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and glyoxal.
Bromination: The bromination of the imidazoquinoline core at the 8th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group at the 3rd position can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can yield various substituted imidazoquinolines.
Aplicaciones Científicas De Investigación
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biology: It is used in biological research to study its effects on cellular pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of (S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins or enzymes, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 8-bromo-1-(3,3-difluoro-1-methylpiperidin-4-yl)-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
- 8-bromo-1-(3,3-difluoro-1-methylpiperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one
Uniqueness
(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypropyl group at the 1st position and the bromine atom at the 8th position differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct pharmacological effects.
Propiedades
Fórmula molecular |
C15H16BrN3O2 |
|---|---|
Peso molecular |
350.21 g/mol |
Nombre IUPAC |
8-bromo-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C15H16BrN3O2/c1-9(21-3)8-19-14-11-6-10(16)4-5-12(11)17-7-13(14)18(2)15(19)20/h4-7,9H,8H2,1-3H3/t9-/m0/s1 |
Clave InChI |
LQXNSMGAPOCMCP-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)Br)OC |
SMILES canónico |
CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


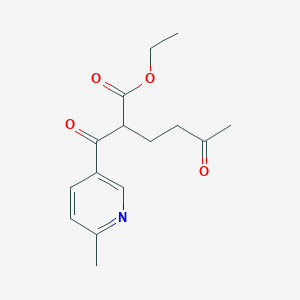
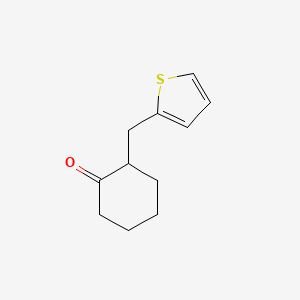
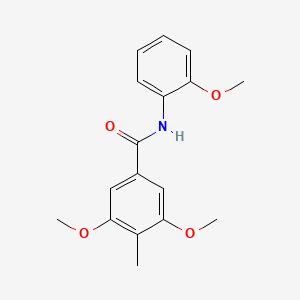

![(1R,2S,4R)-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8534369.png)
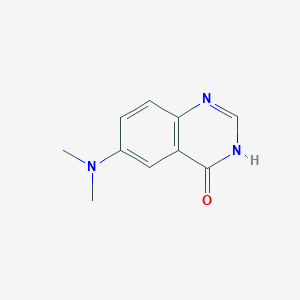
![[3-Amino-2-Cyanophenylamino]Oxoacetic Acid Ethyl Ester](/img/structure/B8534380.png)
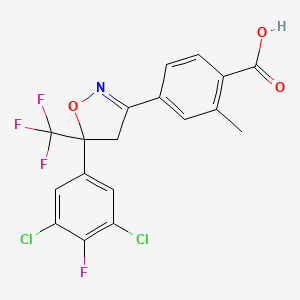
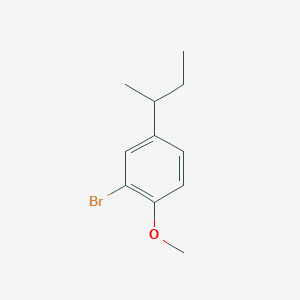
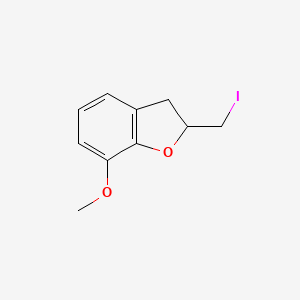
![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1-(phenylmethyl)-](/img/structure/B8534401.png)
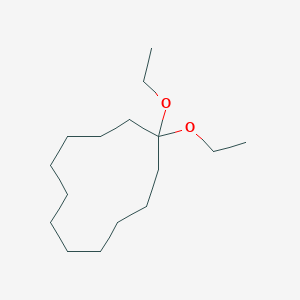
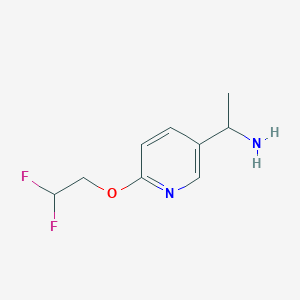
![Benzenamine,4-[4-(1,5-dimethyl-1h-imidazol-2-yl)-1-piperazinyl]-](/img/structure/B8534419.png)
